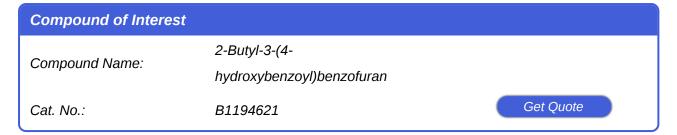


Potential Therapeutic Targets of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a prominent heterocyclic compound recognized primarily as a crucial intermediate in the synthesis of the multi-ion channel blocking antiarrhythmic drug, amiodarone.[1][2] While direct pharmacological investigations on this molecule are limited, the broader class of benzofuran derivatives exhibits a wide array of biological activities, suggesting potential therapeutic applications. This document consolidates the available data on 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and structurally related compounds to explore its potential therapeutic targets. The primary inferred activities for this compound are anti-inflammatory and antioxidant, with potential interactions with enzymes and ion channels based on the known mechanisms of its derivatives.[3][4]

Chemical and Physical Properties



Property	Value	Reference
CAS Number	52490-15-0	[4]
Molecular Formula	С19Н18О3	[4]
Molecular Weight	294.34 g/mol	[5]
Appearance	White to almost white crystalline powder	[4]
Melting Point	117 - 121 °C	[4]
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)	[5]
Chemical Synonyms	(2-Butylbenzofuran-3-yl)(4- hydroxyphenyl)methanone, Amiodarone EP Impurity E	[5]

Inferred Therapeutic Potential and Targets

Direct studies on the specific therapeutic targets of **2-Butyl-3-(4-hydroxybenzoyl)benzofuran** are not extensively available in the public domain. However, based on the activities of structurally similar benzofuran derivatives and its role as a precursor to amiodarone, several potential therapeutic avenues can be inferred.

Anti-Inflammatory Activity

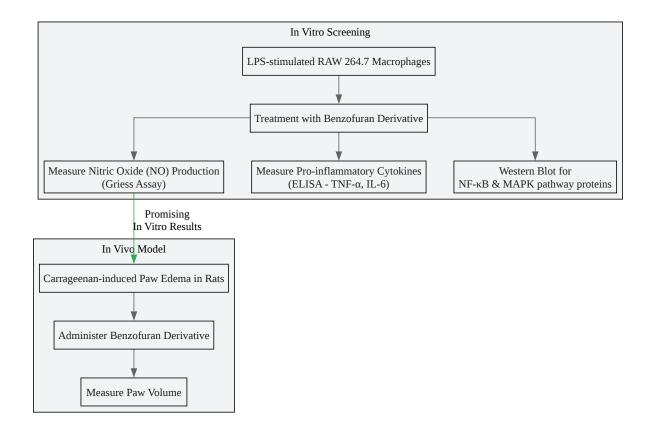
Benzofuran scaffolds are known to be effective anti-inflammatory agents.[6][7] The mechanism often involves the modulation of key inflammatory signaling pathways such as NF-kB and MAPK, leading to the downregulation of pro-inflammatory mediators.[3]

- Potential Targets:
 - Nuclear Factor-kappa B (NF-κB)
 - Mitogen-Activated Protein Kinases (MAPK)
 - Cyclooxygenase (COX) enzymes[7]



Nitric Oxide Synthase (NOS)[7]

A proposed workflow for screening the anti-inflammatory potential of a benzofuran derivative is outlined below.



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Workflow for Anti-inflammatory Screening.

Antioxidant Activity

Many benzofuran derivatives have demonstrated potent antioxidant properties.[8][9] Their mechanism is often attributed to their ability to scavenge free radicals, a process influenced by the substitution pattern on the benzofuran ring.[10] The presence of a hydroxyl group, as in 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, is often associated with antioxidant capacity.[11]

- Potential Mechanisms:
 - Hydrogen Atom Transfer (HAT)[10]
 - Single-Electron Transfer followed by Proton Transfer (SET-PT)[9]
 - Scavenging of reactive oxygen species (ROS)

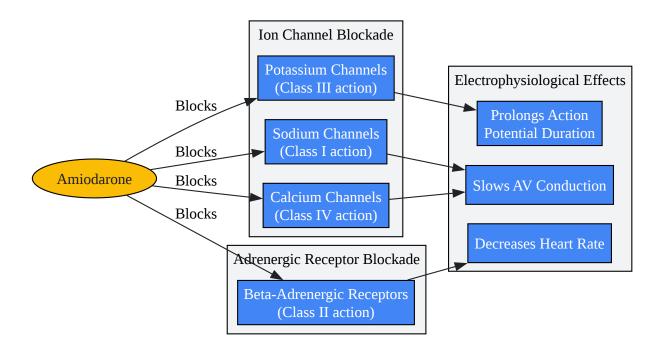
Cardiovascular Effects (Inferred from Amiodarone)

As the direct precursor to amiodarone, it is plausible that **2-Butyl-3-(4-hydroxybenzoyl)benzofuran** may possess some affinity for the targets of amiodarone, albeit likely with different potency. Amiodarone is a complex antiarrhythmic agent that blocks multiple ion channels.[12][13][14]

- Potential Targets (Inferred):
 - Potassium Channels (e.g., hERG)
 - Sodium Channels
 - Calcium Channels
 - \circ Adrenergic Receptors (α and β)

The multifaceted mechanism of amiodarone is depicted in the following signaling pathway diagram.





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Amiodarone's Multi-target Mechanism of Action.

Quantitative Data for Structurally Related Benzofurans

Direct quantitative data for **2-Butyl-3-(4-hydroxybenzoyl)benzofuran** is scarce. The following table summarizes data for other benzofuran derivatives to provide a comparative context for potential potency.



Compound/De rivative Class	Assay	Target/Effect	IC50 / MIC Value	Reference
Aza-benzofuran (Compound 1)	Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells)	Anti- inflammatory	17.3 μΜ	[6]
Aza-benzofuran (Compound 4)	Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells)	Anti- inflammatory	16.5 μΜ	[6]
Fluorinated Benzofuran (Compound 1)	IL-6 Secretion Inhibition (LPS- stimulated macrophages)	Anti- inflammatory	1.2 μΜ	[7]
Fluorinated Benzofuran (Compound 1)	Nitric Oxide Inhibition (LPS- stimulated macrophages)	Anti- inflammatory	2.4 μΜ	[7]
Benzarone	URAT1 Inhibition (in Xenopus oocytes)	Uricosuric	2.8 μΜ	[15]
Benzarone	EYA3 Tyrosine Phosphatase Inhibition	Anticancer (potential)	17.5 μΜ	[15]
Di-iodo derivative of target compound	Brine Shrimp Lethality Assay	Cytotoxicity	LC50: 322.96 μg/mL	[16]

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments relevant to assessing the potential therapeutic activities of **2-Butyl-3-(4-hydroxybenzoyl)benzofuran**, based on methodologies used for similar compounds.



Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various
 concentrations of the test compound (e.g., 2-Butyl-3-(4-hydroxybenzoyl)benzofuran) and
 stimulated with LPS (1 µg/mL). A positive control (e.g., a known NOS inhibitor) and a vehicle
 control are included.
- Incubation: The plates are incubated for 24 hours.
- NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 μL of supernatant is mixed with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The
 percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The
 IC₅₀ value is determined from the dose-response curve.[6]

DPPH Radical Scavenging Assay (Antioxidant)

This spectrophotometric assay evaluates the free radical scavenging capacity of a compound.

- Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound is dissolved in methanol to create a stock solution, from which serial dilutions are made.
- Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A blank (methanol) and a positive control (e.g., Ascorbic Acid or Trolox) are included.



- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at approximately 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging activity.
- Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound. The EC₅₀ (half-maximal effective concentration) value is calculated from the dose-response curve.[17]

Conclusion and Future Directions

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a molecule of significant interest due to its structural relationship to a wide class of bioactive benzofuran derivatives and its role as a direct precursor to the potent antiarrhythmic drug amiodarone. While direct evidence of its therapeutic targets is limited, strong inference suggests potential anti-inflammatory and antioxidant activities. Future research should focus on direct in vitro and in vivo evaluation of this compound against inflammatory and oxidative stress markers. Furthermore, its potential interaction with the ion channels targeted by amiodarone warrants investigation to determine if it possesses a similar, albeit likely less potent, pharmacological profile. Such studies would clarify its therapeutic potential beyond its current application as a synthetic intermediate.

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